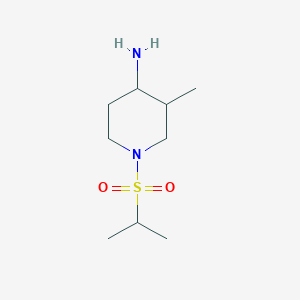
3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine
Descripción general
Descripción
3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine, also known as MPS, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPS is a piperidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine is thought to exert its effects by binding to specific sites on ion channels and neurotransmitter receptors. By selectively blocking these sites, 3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine can alter the function of these proteins and affect neuronal activity.
Efectos Bioquímicos Y Fisiológicos
3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine has been shown to have a variety of biochemical and physiological effects, including the inhibition of ion channels and the modulation of neurotransmitter activity. 3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine has also been shown to affect the release of certain neurotransmitters, such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine in laboratory experiments is its selectivity for certain types of ion channels and neurotransmitter receptors. This allows researchers to study specific aspects of neuronal function without affecting other processes. However, one limitation of using 3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine is its potential for off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research on 3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine. One area of interest is the development of more selective and potent 3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine analogs for use in laboratory experiments. Additionally, 3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine may have potential therapeutic applications for the treatment of neurological disorders such as epilepsy and Parkinson's disease. Further research is needed to fully understand the potential of 3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine and its derivatives in these areas.
Aplicaciones Científicas De Investigación
3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine has been used in a variety of scientific research applications, including the study of ion channels and neurotransmitter receptors. 3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine has been shown to selectively block certain types of ion channels, making it useful for studying the function of these channels in the nervous system. Additionally, 3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine has been used to study the effects of various neurotransmitters on neuronal activity.
Propiedades
IUPAC Name |
3-methyl-1-propan-2-ylsulfonylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S/c1-7(2)14(12,13)11-5-4-9(10)8(3)6-11/h7-9H,4-6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVSOSSJSADVKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)S(=O)(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






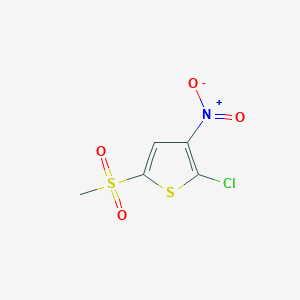
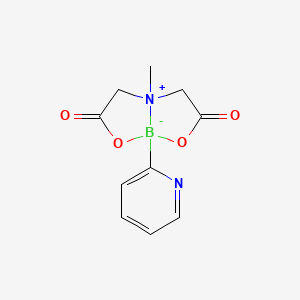
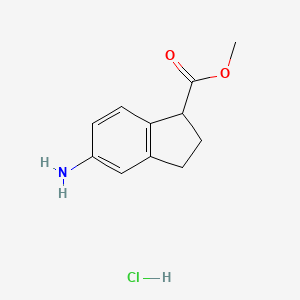
![Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B1430800.png)
![3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol](/img/structure/B1430802.png)
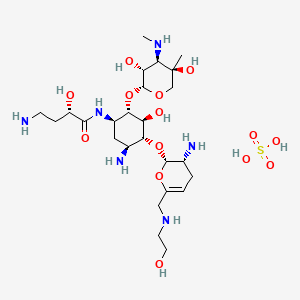
![6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1430806.png)



![(S)-1,1-Dimethyltetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hcl](/img/structure/B1430812.png)